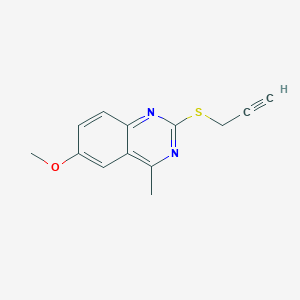
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE is a synthetic organic compound with a molecular formula of C13H12N2OS. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 4-methyl-6-methoxyquinazoline.
Formation of Intermediate: The intermediate compound is formed by reacting 2-aminobenzamide with 4-methyl-6-methoxyquinazoline under specific conditions.
Introduction of Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents at the prop-2-yn-1-ylsulfanyl position.
Scientific Research Applications
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE is unique due to its specific structural features, such as the presence of the methoxy, methyl, and prop-2-yn-1-ylsulfanyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
6-methoxy-4-methyl-2-prop-2-ynylsulfanylquinazoline |
InChI |
InChI=1S/C13H12N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3 |
InChI Key |
LVTLUJNMWSBIDU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C=C(C=C2)OC)SCC#C |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















